2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with the molecular formula C24H22N4O3S and a molecular weight of 446.532 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves several steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
Acylation: This intermediate is then acylated to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product undergoes cyclization to yield 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include cesium carbonate for alkylation and sodium borohydride for reduction . Major products formed include secondary alcohols and sulfoxides .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with various molecular targets. The triazole ring can inhibit enzymes involved in disease pathways, such as protein kinases . The compound’s sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share the triazole and sulfanyl groups but differ in their substituents, which can affect their biological activity and chemical properties .
Properties
CAS No. |
539808-69-0 |
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Molecular Formula |
C24H22N4O3S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-30-20-14-12-19(13-15-20)28-22(16-31-21-10-6-3-7-11-21)26-27-24(28)32-17-23(29)25-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3,(H,25,29) |
InChI Key |
OOINDJYQRUMGGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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